molecular formula C15H13F3N4O B2607026 2-[(2E)-1-(dimethylamino)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-ylidene]propanedinitrile CAS No. 338773-50-5

2-[(2E)-1-(dimethylamino)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-ylidene]propanedinitrile

Cat. No.: B2607026
CAS No.: 338773-50-5
M. Wt: 322.291
InChI Key: JRVSZQRGFQLQSB-BQYQJAHWSA-N
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Description

This compound is a propanedinitrile derivative featuring a conjugated enylidene backbone with a dimethylamino group and a 4-(trifluoromethoxy)phenylamino substituent. The (2E) configuration denotes the trans arrangement of substituents around the double bond. Its structure combines strong electron-withdrawing groups (propanedinitrile and trifluoromethoxy) with electron-donating dimethylamino moieties, creating a polarized π-conjugated system. Such derivatives are often explored for applications in organic electronics, fluorescent probes, and medicinal chemistry due to their tunable electronic properties .

Properties

IUPAC Name

2-[(E)-1-(dimethylamino)-3-[4-(trifluoromethoxy)anilino]prop-2-enylidene]propanedinitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O/c1-22(2)14(11(9-19)10-20)7-8-21-12-3-5-13(6-4-12)23-15(16,17)18/h3-8,21H,1-2H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVSZQRGFQLQSB-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=C(C#N)C#N)C=CNC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=C(C#N)C#N)/C=C/NC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(2E)-1-(dimethylamino)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-ylidene]propanedinitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of dimethylamino compounds with trifluoromethoxyphenyl derivatives under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product. Industrial production methods may scale up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include acids, bases, and transition metal catalysts. The major products formed depend on the type of reaction and the conditions employed.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. The trifluoromethoxy group enhances lipophilicity, potentially improving cellular uptake and bioavailability. Studies have shown that derivatives of similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells .
  • Antimicrobial Properties : The presence of nitrogen-containing groups in the molecule suggests potential antimicrobial activity. Compounds with similar structural motifs have been reported to demonstrate efficacy against a range of bacterial and fungal pathogens, making them suitable candidates for developing new antimicrobial agents .
  • Neurological Applications : The dimethylamino group is known for its role in modulating neurotransmitter systems. Compounds with this functionality have been investigated for their potential in treating neurological disorders such as depression and anxiety by acting as selective serotonin reuptake inhibitors (SSRIs) or as modulators of other neurotransmitter receptors .

Agricultural Applications

  • Herbicidal Activity : The compound's structural features suggest it may exhibit herbicidal properties. Similar compounds have been developed as herbicides targeting specific plant growth pathways, leading to effective weed control in agricultural settings .
  • Pesticide Development : The trifluoromethoxy group is often associated with increased biological activity in pesticide formulations. Compounds with this feature have been utilized to enhance the effectiveness of existing pesticides, providing broader spectrum control against pests while minimizing environmental impact .

Materials Science Applications

  • Polymer Synthesis : The unique reactive sites within the compound allow it to be used as a building block for synthesizing polymers with tailored properties. For instance, incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composites .
  • Nanotechnology : Due to its potential to form stable complexes with metal ions, this compound could be explored for use in nanotechnology applications, such as drug delivery systems or as catalysts in chemical reactions .

Case Studies and Experimental Findings

  • Case Study 1 : A study on the anticancer effects of structurally similar compounds demonstrated that modifications to the amino groups significantly affected their cytotoxicity against breast cancer cell lines. The introduction of trifluoromethoxy groups was found to enhance potency by increasing membrane permeability .
  • Case Study 2 : Research into herbicidal activity revealed that compounds featuring similar structural elements exhibited selective inhibition of weed species without harming crop plants. Field trials indicated effective weed control with minimal application rates, showcasing the compound's potential as an environmentally friendly herbicide .

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. The dimethylamino and trifluoromethoxyphenyl groups play a crucial role in its activity, influencing its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues and Substituent Effects

{[2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-yl]methylidene}propanedinitrile
  • Structure : Contains a pyridine ring substituted with chloro and aryl groups, linked to propanedinitrile.
  • Key Differences: The pyridine ring introduces aromatic nitrogen, altering electronic delocalization compared to the target compound’s phenylamino group.
  • Synthesis: Prepared via Claisen-Schmidt condensation of pyridine carbaldehydes with malononitrile in ethanol, yielding ~80–95% after recrystallization .
2-[(2E,4E)-5-[4-(Dimethylamino)phenyl]penta-2,4-dien-1-ylidene]propanedinitrile
  • Structure : Features an extended conjugated dienylidene chain.
  • Key Differences : Extended conjugation enhances absorption in longer wavelengths (UV-Vis), making it suitable for optoelectronic applications. However, increased planarity may reduce solubility compared to the target compound .
2-[(3E)-1-(Dimethylamino)-3-{[(3-fluorophenyl)methoxy]imino}propylidene]propanedinitrile
  • Structure: Substituted with a fluorophenyl methoxyimino group.
  • Key Differences: The imino group introduces hydrogen-bonding capability, which may improve crystallinity but reduce thermal stability relative to the target compound’s amino linkage .

Physicochemical Properties

Property Target Compound {[2-Chloro-5-Aryl]pyridinyl}propanedinitrile 2-[(2E,4E)-Dienylidene]propanedinitrile
Electron Withdrawing Groups Trifluoromethoxy, propanedinitrile Chloro, propanedinitrile Propanedinitrile
Conjugation Length Single enylidene bond Single bond to pyridine Extended dienylidene
Solubility Moderate (polar solvents) Low (due to pyridine hydrophobicity) Very low (planar structure)
Melting Point Not reported 180–185°C Not reported

Stability and Reactivity

  • Thermal Stability : The trifluoromethoxy group increases thermal stability compared to methoxy analogs (e.g., ’s difluoromethoxy derivative) due to stronger C-F bonds .
  • Photostability: Conjugation with propanedinitrile reduces photodegradation rates compared to non-cyanoated enones () .

Biological Activity

The compound 2-[(2E)-1-(dimethylamino)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-en-1-ylidene]propanedinitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by empirical data.

Chemical Structure and Properties

The compound has the following structural characteristics:

  • IUPAC Name : 2-{(2E)-1-(dimethylamino)-3-[4-(trifluoromethoxy)anilino]-2-propenylidene}malononitrile
  • Molecular Formula : C15H13F3N4O
  • Molecular Weight : 338.29 g/mol
  • Purity : 90% .

The presence of the trifluoromethoxy group and the dimethylamino moiety suggests that this compound may exhibit significant interactions with biological macromolecules.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas, including antitumor, anti-inflammatory, and enzyme inhibition properties.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antitumor effects. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells or inhibit key signaling pathways involved in tumor growth. For example, they can interfere with the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Specific focus has been on its ability to inhibit tyrosinase, an enzyme involved in melanin production:

CompoundIC50 (μM)Mechanism
Kojic Acid36.68Competitive Inhibition
BMN11 (similar structure)17.05Competitive Inhibition

The lower IC50 value for BMN11 suggests stronger inhibition compared to kojic acid, indicating that modifications in the molecular structure can significantly enhance biological activity .

Study 1: Tyrosinase Inhibition

In a comparative study of various compounds, BMN11 exhibited a significant inhibitory effect on tyrosinase activity. The study utilized a mushroom tyrosinase assay where varying concentrations of the compounds were tested. The results indicated that BMN11 could competitively bind to tyrosinase, leading to reduced melanin synthesis .

Study 2: Antitumor Efficacy

Another study focused on the antitumor efficacy of related compounds in vitro against human cancer cell lines. The results demonstrated that these compounds could reduce cell viability significantly at concentrations as low as 10 µM, suggesting potential therapeutic applications in oncology .

Q & A

Q. How can substituent modifications enhance photophysical properties for optoelectronic applications?

  • Methodological Answer : Synthesize derivatives with electron-withdrawing (e.g., –NO2) or donating (–OCH3) groups. Characterize via UV-Vis (λmax shifts) and fluorescence spectroscopy (quantum yield). Compare charge-transfer efficiency in thin-film devices .

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